

# Application Note: Mass Spectrometry-Based Proteomics for Tofacitinib Target Identification

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## Compound of Interest

Compound Name: Tofacitinib

Cat. No.: B611116

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Audience: Researchers, scientists, and drug development professionals.

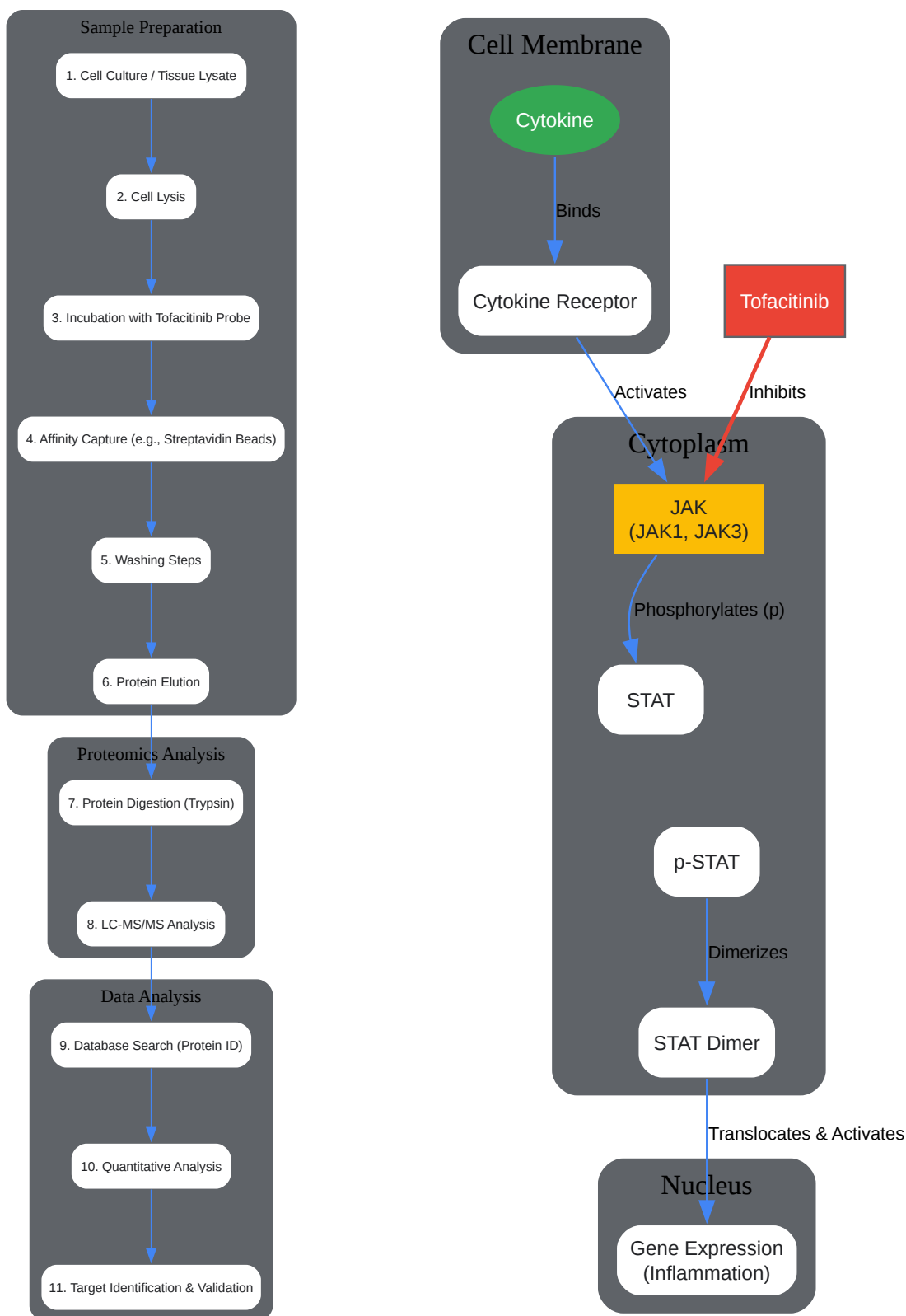
Introduction Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in immune cell function and inflammation.[3][4] Tofacitinib primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[4][5] While its on-target activity is well-characterized, a comprehensive understanding of its full target profile, including potential off-targets, is essential for elucidating its complete mechanism of action and predicting potential side effects. Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach to identify both the intended targets and potential off-target interactions of small molecules like Tofacitinib directly in a complex biological system.

This application note provides a detailed protocol for using chemical proteomics, specifically affinity capture mass spectrometry, to identify the cellular targets of Tofacitinib.

## Principle of the Method

The core principle involves using a modified Tofacitinib molecule as a "bait" to capture its interacting proteins from a cell lysate. This is often achieved by immobilizing Tofacitinib on beads or using a biotinylated form of the drug.[6] The Tofacitinib-protein complexes are then isolated, and the captured proteins are identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the proteins captured by the Tofacitinib bait to those from a control experiment (e.g., using inactive beads), specific

interactors can be identified. This approach allows for the discovery of targets in their native conformation within a complex proteome.<sup>[6]</sup> Additionally, phosphoproteomics can be employed as a complementary strategy to assess the downstream signaling effects of Tofacitinib, revealing how it modulates cellular pathways beyond direct binding interactions.<sup>[7]</sup>



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